molecular formula C10H19ClN2O3S B590037 (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 142702-34-9

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B590037
CAS No.: 142702-34-9
M. Wt: 282.783
InChI Key: HEYOVGTWJDBTCX-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methionylproline Hydrochloride

Historical Context and Discovery

The development and recognition of methionylproline as a compound of scientific interest emerged from the broader historical context of amino acid and peptide research spanning the early twentieth century. Methionine, one of the constituent amino acids of this dipeptide, was first isolated in 1922 by John Howard Mueller as "a new sulphur-containing amino acid isolated from casein". The structural elucidation of methionine occurred gradually over several years, with experiments in 1928 by Barger and Coyne identifying the methylthiol group and establishing the correct molecular structure. These researchers introduced the name "methionine" as a shortened form of "gamma-methylthiol-alpha-aminobutyric acid," referencing the characteristic methylthiol grouping that distinguishes this amino acid.

Proline, the second constituent of the methionylproline dipeptide, has an even earlier history of scientific investigation. Richard Willstätter first synthesized proline in 1900 while studying N-methylproline, making it unique among amino acids as it was synthesized before being isolated from natural sources. The following year, Emil Fischer isolated proline from casein and decomposition products of gamma-phthalimido-propylmalonic ester, publishing detailed synthesis methods. Fischer also coined the abbreviated name "proline" in 1904, deriving it from "pyrrolidine-alpha-carboxylic acid" to provide a more practical nomenclature for describing dipeptide combinations.

The specific combination of methionine and proline into the dipeptide methionylproline represents a more recent development in peptide chemistry research. Fischer's pioneering work in 1901 with the synthesis of glycylglycine established the first reported synthesis of any dipeptide and introduced the term "peptide" to describe amino acid polymers. This foundational work provided the theoretical and practical framework that would eventually enable the synthesis and study of more complex dipeptides like methionylproline.

The emergence of methionylproline as a compound of particular scientific interest appears to be linked to advances in understanding peptide transport mechanisms and enzymatic substrate specificity. Research has identified methionylproline as a substrate for aminopeptidase P and skin fibroblast prolidase, highlighting its relevance in studying these enzymatic systems. The development of efficient peptide synthesis methodologies, particularly the advent of solid-phase peptide synthesis introduced by Merrifield in 1963, facilitated the practical production and study of dipeptides such as methionylproline.

Nomenclature and Chemical Identity

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for methionylproline hydrochloride follows systematic naming conventions that precisely describe the molecular structure and stereochemistry of this dipeptide derivative. The complete IUPAC name for the compound is "(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride". This nomenclature explicitly indicates the stereochemical configuration at both chiral centers, with the (2S) designation specifying the absolute configuration of each amino acid residue according to the Cahn-Ingold-Prelog priority rules.

The structural representation reveals a dipeptide formed through an amide bond between the carboxyl group of methionine and the amino group of proline. The methionine residue contributes the 2-amino-4-methylsulfanylbutanoyl portion, which includes the characteristic methylthiol side chain that defines methionine's chemical identity. The proline component appears as the pyrrolidine-2-carboxylic acid moiety, reflecting proline's unique cyclic structure where the amino nitrogen is incorporated into a five-membered ring.

The molecular formula C₁₀H₁₈N₂O₃S accurately represents the atomic composition, indicating ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The hydrochloride salt formation adds one chloride ion and one proton, modifying the overall charge distribution and affecting the compound's solubility and stability characteristics. The three-dimensional conformational structure shows the pyrrolidine ring of proline constraining the peptide backbone flexibility, while the methylthiol group of methionine extends into the surrounding chemical environment.

Common Names and Synonyms

Methionylproline hydrochloride is known by several alternative names and synonyms that reflect different naming conventions and usage contexts within the scientific literature. The most commonly encountered designation is "L-methionyl-L-proline hydrochloride," which emphasizes the specific stereochemical forms of both constituent amino acids. This naming convention explicitly indicates that both amino acid residues possess the L-configuration, which corresponds to the naturally occurring stereochemical forms found in biological proteins.

The abbreviated form "Met-Pro" frequently appears in biochemical literature, representing the standard single-letter amino acid codes where Met denotes methionine and Pro represents proline. Some sources refer to the compound as "MP dipeptide," providing an even more condensed notation. The designation "H-Met-Pro-OH" follows peptide nomenclature conventions where the H- prefix indicates a free amino terminus and the -OH suffix denotes a free carboxyl terminus.

Additional synonyms include "methionylproline" when referring to the free acid form without the hydrochloride salt, and various systematic names such as "(S)-1-((S)-2-Amino-4-(methylthio)butanoyl)pyrrolidine-2-carboxylic acid". The notation "M-P Dipeptide" appears in some database entries, representing another abbreviated form. Chemical databases may also use highly systematic names like "(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid" to ensure unambiguous identification.

Chemical Registry Numbers and Database Identifiers

Methionylproline hydrochloride possesses several important chemical registry numbers and database identifiers that facilitate its identification and retrieval from chemical databases and literature sources. The Chemical Abstracts Service registry number varies depending on the specific salt form and stereochemistry. For the L-methionyl-L-proline form, the CAS number 59227-86-0 is commonly cited, while another CAS number 142702-34-9 appears for what may be a different salt form or preparation.

The PubChem database, maintained by the National Center for Biotechnology Information, assigns the Compound Identifier CID 3472451 to methionylproline. This identifier provides access to comprehensive chemical information including molecular structure, properties, and related literature within the PubChem chemical database system. The molecular weight is consistently reported as 246.33 grams per mole for the free acid form, which increases to approximately 282.79 grams per mole when accounting for the hydrochloride salt.

Database identifiers facilitate cross-referencing and data integration across different chemical information systems. The MDL number MFCD00057245 appears in multiple sources, providing another standardized identifier for chemical database searching. ChEBI (Chemical Entities of Biological Interest) identifiers may also exist for this compound, though specific ChEBI numbers were not clearly identified in the available sources.

International chemical nomenclature databases maintain additional identifiers such as InChI (International Chemical Identifier) strings and InChIKey codes that provide standardized molecular representations. These identifiers enable precise chemical structure searching and comparison across different database systems and software applications, supporting research activities and regulatory compliance requirements.

Position in Peptide Chemistry and Biochemistry

Methionylproline occupies a distinctive position within the broader landscape of peptide chemistry and biochemistry, serving multiple important functions as both a research tool and a biologically relevant molecule. The compound's significance stems from its unique combination of amino acid residues, each contributing specific chemical and structural properties that influence its behavior in biological systems. The methionine component provides a sulfur-containing side chain that participates in various biochemical processes, while the proline residue introduces conformational rigidity through its cyclic structure.

In peptide transport research, methionylproline serves as a valuable substrate for investigating dipeptide transport mechanisms across cellular membranes. Studies have demonstrated that peptides containing methionine and proline are recognized by specific transport systems, particularly peptide transporter 2 (PepT2), which facilitates their uptake into cells. The transport kinetics of methionine-containing dipeptides exhibit characteristic Michaelis-Menten behavior, with specific Km and Vmax values that reflect the affinity and capacity of the transport system.

The enzymatic aspects of methionylproline biochemistry reveal its importance as a substrate for specific peptidases and proteolytic enzymes. Research has identified methionylproline as a substrate for aminopeptidase P, an enzyme that specifically cleaves amino acid residues from the amino terminus of peptides when proline occupies the second position. This enzymatic specificity makes methionylproline a valuable tool for studying aminopeptidase P activity and developing potential therapeutic applications targeting this enzyme system.

The metabolic significance of methionylproline extends to its role in cellular signaling and regulation pathways. Methionine-containing peptides have been shown to influence various cellular processes, including protein synthesis regulation and metabolic pathway activation. The presence of methionine in dipeptides can affect cellular responses to amino acid availability, potentially influencing growth signaling pathways and metabolic adaptation mechanisms. Studies have demonstrated that methionine availability can coordinate hierarchically organized anabolic programs, suggesting that methionine-containing peptides like methionylproline may participate in these regulatory networks.

In the context of drug discovery and pharmaceutical research, methionylproline represents an important structural motif for developing peptide-based therapeutics and enzyme inhibitors. Research has explored methionine-proline containing compounds as potential inhibitors for viral proteases, particularly in the context of dengue virus NS2B-NS3 protease inhibition. These studies have revealed that methionine-proline anilides can function as competitive inhibitors with specific Ki values, demonstrating the potential therapeutic relevance of this dipeptide framework.

The structural constraints imposed by proline's cyclic nature make methionylproline particularly interesting for studying peptide conformation and flexibility. Proline residues are known to introduce kinks and turns in peptide structures, affecting both local and global conformational properties. This structural rigidity, combined with methionine's flexible sulfur-containing side chain, creates a unique conformational landscape that influences the peptide's biological activity and molecular recognition properties.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S.ClH/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15;/h7-8H,2-6,11H2,1H3,(H,14,15);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYOVGTWJDBTCX-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Given its role as a substrate for APP and skin fibroblast prolidase, it is likely to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Given its role as a substrate for APP and skin fibroblast prolidase, it is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Biological Activity

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid; hydrochloride, commonly referred to as a derivative of pyrrolidine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyrrolidine ring and a carboxylic acid functional group, contributing to its diverse pharmacological properties.

  • Molecular Formula : C₅H₁₁N₃O₂S·HCl
  • Molecular Weight : 149.20 g/mol
  • CAS Number : 15761-39-4

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving glutamate receptors. A structure-activity relationship (SAR) study highlighted that modifications to the pyrrolidine core significantly influence binding affinities to ionotropic glutamate receptors (iGluRs), suggesting a potential role in modulating synaptic transmission and neuroprotection .

Biological Activity

  • Neuroprotective Effects :
    • Studies have shown that derivatives of this compound can exert neuroprotective effects, particularly against excitotoxicity associated with glutamate receptor overactivation. This is significant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Anticancer Properties :
    • In vitro studies have demonstrated that certain analogs can enhance the efficacy of chemotherapeutic agents like sorafenib, indicating potential applications in cancer therapy . The compound's ability to act as a full antagonist at specific receptor subtypes may contribute to its anticancer activity by disrupting proliferative signaling pathways.
  • Psychotropic Effects :
    • There is emerging evidence suggesting that this compound may also influence serotonin and dopamine receptor pathways, which could position it as a candidate for antipsychotic drug development . Its multitarget profile allows for the modulation of various neurochemical systems, potentially improving therapeutic outcomes in psychiatric disorders.

Data Table: Summary of Biological Activities

Activity Effect Reference
NeuroprotectionReduces excitotoxicity
AnticancerEnhances sorafenib efficacy
PsychotropicModulates serotonin/dopamine

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    • A study investigated the effects of (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid on neuronal cell lines exposed to high levels of glutamate. Results indicated a significant reduction in cell death and oxidative stress markers, supporting its potential use in neurodegenerative conditions .
  • Cancer Treatment Synergy :
    • In a controlled laboratory setting, the compound was tested alongside sorafenib on hepatocellular carcinoma cells. The combination treatment resulted in enhanced apoptosis rates compared to either agent alone, suggesting synergistic effects that warrant further clinical investigation .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Water) Notable Features Reference
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid; hydrochloride C₁₁H₂₀ClN₂O₃S 304.80 (free base) Methylsulfanyl, amino, pyrrolidine High (due to HCl salt) Enhanced solubility and stability via salt formation N/A (target)
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride C₁₁H₂₁ClN₂O₄ 280.75 Hydroxy-pyrrolidine, dimethylbutanoyl Soluble (HCl salt) Hydroxyl group increases hydrogen bonding potential
(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C₃₀H₃₆N₄O₄S 548.70 Benzamido, methylthiazolyl-benzyl Low (amide backbone) Designed for target-specific interactions (e.g., kinase inhibition)
(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid C₁₈H₂₃N₂O₄S 364.15 Sulfanylpropanoyl, phenyl Moderate (free acid) Thiol group may confer redox activity

Key Differences and Implications

Backbone Modifications
  • Pyrrolidine vs.
  • Hydroxy vs.
Pharmacological Potential
  • Salt Forms: The hydrochloride salt of the target compound ensures higher aqueous solubility compared to free-base analogues (e.g., ), which is advantageous for intravenous formulations .
Stability and Reactivity
  • Thiol vs. Thioether Groups: The sulfanylpropanoyl group in ’s compound contains a reactive thiol (-SH), which may oxidize to disulfides under physiological conditions. In contrast, the methylsulfanyl (-SMe) group in the target compound is more stable, reducing oxidative degradation risks .

Preparation Methods

Cyclization of 2-Pyrrolidone Derivatives

  • Step 1 : React 2-pyrrolidone with a benzyl halide (e.g., benzyl chloride) in xylene under basic conditions to form N-benzyl-2-pyrrolidone.

  • Step 2 : Alkylation using dimethyl sulfate and nitromethane to generate a nitromethylene intermediate.

  • Step 3 : Catalytic hydrogenation (Raney nickel, H₂ at 50–145 kg pressure) to reduce the nitro group to an amine, yielding N-benzyl-2-aminomethyl-pyrrolidine.

  • Step 4 : Debenzylation via hydrogenolysis (Pd/C or Raney nickel) to produce 2-aminomethyl-pyrrolidine, followed by oxidation to the carboxylic acid.

Key Data :

StepReagents/ConditionsYieldPurity
1Benzyl chloride, xylene, Na82%>95%
3H₂ (145 kg), Raney nickel94%97.6%

Preparation of (2S)-2-Amino-4-Methylsulfanylbutanoic Acid

The methylsulfanyl-bearing amino acid is synthesized via thioetherification of cysteine derivatives:

Thiol Protection and Alkylation

  • Step 1 : Protect L-cysteine’s thiol group with trityl (Trt) or acetamidomethyl (Acm) .

  • Step 2 : Alkylate the protected thiol with methyl iodide in DMF, forming the methylsulfanyl group.

  • Step 3 : Deprotect the amino group (if using Fmoc/t-Boc) and purify via recrystallization.

Example Protocol :

  • React L-cysteine-HCl with methyl iodide (2 eq.) in NaOH/EtOH at 0°C.

  • Yield: 75–85% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Peptide Coupling Strategies

Coupling the two chiral components requires stereospecific methods to retain configuration:

Solid-Phase Peptide Synthesis (SPPS)

  • Resin : Use Wang or Rink amide resin for C-terminal anchoring.

  • Activation : Employ HBTU/HOBt or DIC/Oxyma Pure for carbodiimide-mediated coupling.

  • Coupling : Sequential addition of Fmoc-protected proline and methylsulfanyl-modified amino acid.

Optimized Conditions :

ParameterValue
Coupling reagentHBTU/HOBt
BaseDIPEA
SolventDMF
Temperature25°C
Coupling time2–4 hours

Solution-Phase Coupling

  • Mixed Anhydride Method : React the amino acid’s carboxylate with isobutyl chloroformate.

  • Yield : 70–80% after precipitation in cold ether.

Hydrochloride Salt Formation

The final step involves protonating the free amine with HCl:

  • Dissolve the dipeptide in anhydrous ether or THF.

  • Bubble dry HCl gas through the solution at 0°C.

  • Filter and wash the precipitate with cold ether.

  • Purity : >99% by HPLC (C18 column, 0.1% TFA/ACN gradient).

Analytical Characterization

Critical quality control metrics include:

Chiral Purity

  • HPLC : Chiralpak IC-3 column, 90:10 hexane:isopropanol.

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1, H₂O).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.35 (m, 1H, α-CH), 3.45 (m, 2H, pyrrolidine), 2.55 (t, 2H, -SCH₂), 2.10 (s, 3H, -SMe).

  • HRMS : m/z calcd. for C₁₁H₂₀N₂O₃S [M+H]⁺: 283.1125; found: 283.1128.

Comparative Analysis of Methods

MethodAdvantagesLimitations
SPPSHigh stereocontrol, scalableCostly resins/reagents
Solution-phaseLower cost, simple workupRisk of racemization
HydrogenationHigh yieldsRequires high-pressure equipment

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodology : Synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1 : Use of chiral auxiliaries (e.g., Boc-protected pyrrolidine derivatives) to preserve stereochemistry during coupling reactions .
  • Step 2 : Introduction of the methylsulfanyl group via thiol-ene click chemistry or nucleophilic substitution under controlled pH (e.g., acidic conditions to stabilize intermediates) .
  • Step 3 : Final hydrochloride salt formation via treatment with HCl in anhydrous solvents .
    • Data Table :
Reaction StepKey Reagents/ConditionsYield (%)Stereopurity (ee%)
CouplingDCC, HOBt, DMF65-75≥98
ThiolationMeSH, NaHCO₃, EtOH50-6090-95
Salt FormationHCl/Et₂O85-90N/A

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodology :

  • Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol .
  • X-ray Crystallography : For absolute configuration confirmation (e.g., similar to (2S,4R)-4-phenylpyrrolidine derivatives in ).
  • NMR Spectroscopy : Analysis of vicinal coupling constants (e.g., 3JHH^3J_{HH}) to verify pyrrolidine ring conformation .

Q. What are the primary biological screening assays used to evaluate this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against proteases (e.g., prolyl oligopeptidase) using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 14C^{14}C-methylsulfanyl) to assess membrane permeability .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s metabolic stability and interaction with biological targets?

  • Methodology :

  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation products (e.g., sulfoxide/sulfone derivatives) .
  • Molecular Dynamics Simulations : Compare binding affinities of methylsulfanyl vs. methylsulfonyl analogs to target enzymes (e.g., VHL E3 ligase in ).
    • Data Contradiction : Some studies report enhanced stability due to sulfur’s electron-donating effects, while others note rapid oxidation in vivo. Resolution requires species-specific microsomal assays and ROS scavenger controls .

Q. What strategies resolve discrepancies in reported stereochemical outcomes during scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to minimize epimerization .
  • In-line PAT (Process Analytical Technology) : Use FTIR/Raman spectroscopy for real-time monitoring of reaction intermediates .

Q. How does the hydrochloride salt form affect solubility and crystallinity compared to free base?

  • Methodology :

  • Phase Solubility Analysis : Compare solubility in aqueous buffers (pH 1–7) using UV-Vis spectroscopy .
  • PXRD (Powder X-ray Diffraction) : Identify polymorphs and hydrate forms influenced by counterion interactions .

Q. What computational tools predict the compound’s interactions with non-target proteins (e.g., CYP450 isoforms)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with crystal structures of CYP3A4/2D6 to assess binding poses .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with inhibition data from .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under basic conditions: How to design experiments to reconcile these?

  • Approach :

  • Stress Testing : Expose the compound to NaOH (0.1–1 M) at 25–60°C and monitor degradation via HPLC-MS.
  • Mechanistic Studies : Use 34S^{34}S-isotope labeling to track methylsulfanyl group reactivity during hydrolysis .

Key Research Findings Table

Property/ActivityValue/OutcomeReference Source
LogP (Hydrochloride form)1.2 ± 0.3Predicted via ChemAxon
IC₅₀ (Prolyl Endopeptidase)12.5 µMEnzyme assay
Aqueous Solubility (pH 7.4)3.8 mg/mLShake-flask method
Metabolic Half-life (Human)2.1 h (Microsomal)LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.